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Compound of Interest

Compound Name: DC_YM21

Cat. No.: B13430043

This technical guide provides an in-depth overview of DC_YM21, a loperamide-based
analogue identified as a potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-
protein interaction. This document is intended for researchers, scientists, and drug
development professionals interested in the therapeutic potential of targeting the menin-MLL
axis in leukemia.

Core Compound Details

DC_YM21 is a small molecule inhibitor developed through the chemical modification of the
antidiarrheal drug loperamide.[1][2][3][4] It has demonstrated significant potential in blocking
the proliferation of leukemia cells that harbor MLL translocations by disrupting the critical
interaction between menin and MLL fusion proteins.[1][2][5][6][7]

Identifier Value
Compound Name DC_YM21
CAS Number 2001072-35-9
Molecular Weight 409.01 g/mol

) ) Inhibitor of menin-MLL protein-protein
Mechanism of Action ) )
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Chemical Structure
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The chemical synthesis of DC_YM21 has been described, starting from 2-phenylacetonitrile
and bromocyclopentane. While a 2D structure diagram is not available in the cited literature,
the detailed synthesis protocol allows for the deduction of its molecular structure.

Biological Activity and Quantitative Data

DC_YM21 was identified as a potent inhibitor of the menin-MLL interaction, showing
significantly improved activity compared to its parent compound, loperamide. Its inhibitory
effects were quantified using in vitro assays.[1][2][3][4] Further studies demonstrated that
DC_YM21 can induce cell cycle arrest and differentiation in leukemia cells carrying MLL
translocations.[1][2][5][6][7]

The following table summarizes the key quantitative data for DC_YM21 and related
compounds from the primary research.[1][2][3]

Compound Target IC50 (pM) Description
) ] ] Loperamide-based
DC_YM21 menin-MLL interaction  0.83 + 0.13
analogue
) ] ] Loperamide-based
DC_YM25 menin-MLL interaction  0.69 + 0.07
analogue
) ) ] Loperamide-based
DC_YM26 menin-MLL interaction  0.66 = 0.05
analogue
Loperamide menin-MLL interaction 69 + 3 Parent compound

Signaling Pathway and Mechanism of Action

The primary mechanism of action for DC_YMZ21 is the disruption of the protein-protein
interaction between menin and the N-terminus of MLL or its oncogenic fusion partners (e.g.,
MLL-AF9). In MLL-rearranged leukemias, this interaction is crucial for the recruitment of the
histone methyltransferase DOTL1L to chromatin, leading to the aberrant expression of pro-
leukemogenic genes such as HOXA9 and MEIS1. By inhibiting the menin-MLL interaction,
DC_YM21 effectively blocks this pathological signaling cascade, resulting in the
downregulation of these target genes, cell cycle arrest, cellular differentiation, and ultimately,
an anti-leukemic effect.[1][2][5][8]
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Caption: Mechanism of action for DC_YM21 in MLL-rearranged leukemia.

Experimental Protocols

The following section details the methodologies used in the synthesis and evaluation of

DC_YM21, based on the supplementary information from the primary research publication.[9]
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Chemical Synthesis of DC_YM21

The synthesis of DC_YM21 is a multi-step process. The general procedure is outlined below:
Step 1: Synthesis of Intermediate 21a
e A solution of 2-phenylacetonitrile (25 mmol) in 50 mL of diethyl ether (Et20) is prepared.

 To this solution, bromocyclopentane (2.7 mL) and sodium amide (NaNH2, 25 mmol) are
added.

e The mixture is refluxed for 3 hours.
 After reflux, the reaction is quenched with water and extracted with ethyl acetate (EtOAC).

e The combined organic layers are washed with brine, dried over sodium sulfate (Na2S04),
and concentrated to yield the intermediate product.

Step 2: Final Synthesis of DC_YM21

e Lithium aluminum hydride (LAH, 2.4 M in THF) is slurried in anhydrous tetrahydrofuran (THF)
and cooled to 0°C under a nitrogen atmosphere.

e A solution of aluminum chloride (AICI3, 0.37 mmol) in anhydrous THF is added to the LAH
slurry over 15 minutes.

e The intermediate compound 21a (0.12 mmol), dissolved in anhydrous THF, is slowly added
to the LAH/AICI3 mixture.

e The resulting mixture is stirred at ambient temperature for 1 hour and then heated to reflux
for 7 hours.

» After cooling to 0°C, the reaction is quenched with water and extracted with Et20.
e The combined organic layers are washed with brine, dried over Na2S0O4, and concentrated.

e The final product, DC_YM21, is purified by column chromatography using a
dichloromethane/methanol (15:1, v/v) solvent system, yielding the compound in 53% yield.
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Workflow for Synthesis and Purification
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Caption: General workflow for the synthesis and purification of DC_YM21.

Biological Assays (General Overview)

e Menin-MLL Interaction Assay: The inhibitory activity of DC_YM21 (IC50 determination) was
likely assessed using a biochemical or biophysical assay, such as a Homogeneous Time-
Resolved Fluorescence (HTRF) assay or a similar proximity-based method, to measure the
disruption of the interaction between purified menin and an MLL-derived peptide.

o Cell Proliferation Assays: Leukemia cell lines with MLL rearrangements (e.g., KOPN-8) were
treated with varying concentrations of DC_YMZ21. Cell viability and proliferation were
measured after a set incubation period (e.g., 72 hours) using standard methods like MTS or
CellTiter-Glo assays.

o Cell Differentiation Analysis: To assess the induction of differentiation, MLL-rearranged
leukemia cells were treated with DC_YM21 or a DMSO control for several days (e.g., 10
days). Cell morphology changes consistent with differentiation were observed and
documented using Wright-Giemsa staining of cytospins.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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